REACTION_CXSMILES
|
I[C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH:10]#[C:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH2:24]([C:28]1[O:37][C:31]2[CH:32]=[N:33][C:34](=[O:36])[NH:35][C:30]=2[CH:29]=1)[CH2:25][CH2:26][CH3:27]>CN(C=O)C.[OH-].[K+]>[C:10]([C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1)#[C:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH2:24]([C:28]1[O:37][C:31]2[CH:32]=[N:33][C:34](=[O:36])[NH:35][C:30]=2[CH:29]=1)[CH2:25][CH2:26][CH3:27].[CH2:16]([N:35]1[C:30]2[CH:29]=[C:28]([CH2:24][CH2:25][CH2:26][CH3:27])[O:37][C:31]=2[CH:32]=[N:33][C:34]1=[O:36])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
IC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C#CCCCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
6-n-butylfuranopyrimidin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CC2=C(C=NC(N2)=O)O1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Triethylamine solvent was completely distilled off at reduced pressure
|
Type
|
CUSTOM
|
Details
|
a pale yellow slurry was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(#CCCCC)C=1C(NC(NC1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC2=C(C=NC(N2)=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(N=CC2=C1C=C(O2)CCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |